(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 956507-62-3
VCID: VC6508561
InChI: InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3
SMILES: CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl
Molecular Formula: C17H14Cl2N2O
Molecular Weight: 333.21

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol

CAS No.: 956507-62-3

Cat. No.: VC6508561

Molecular Formula: C17H14Cl2N2O

Molecular Weight: 333.21

* For research use only. Not for human or veterinary use.

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol - 956507-62-3

Specification

CAS No. 956507-62-3
Molecular Formula C17H14Cl2N2O
Molecular Weight 333.21
IUPAC Name (5-chloro-1-methyl-3-phenylpyrazol-4-yl)-(4-chlorophenyl)methanol
Standard InChI InChI=1S/C17H14Cl2N2O/c1-21-17(19)14(15(20-21)11-5-3-2-4-6-11)16(22)12-7-9-13(18)10-8-12/h2-10,16,22H,1H3
Standard InChI Key YHDAICFSKYFDPB-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol, reflects its bifunctional structure: a pyrazole ring substituted at positions 1, 3, and 5, linked via a hydroxymethyl group to a 4-chlorophenyl moiety. The molecular formula is deduced as C17H13Cl2N2O, with a molecular weight of 339.20 g/mol (calculated from constituent atomic masses). This aligns with related diarylmethanol pyrazoles, such as 5-chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol (C16H12Cl2N2O, MW 319.19) .

Synonyms and Identifiers

While no CAS registry number is explicitly documented for this compound, structurally similar analogs include:

  • 321538-17-4: (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol

  • 55828-93-8: 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
    The absence of a unique CAS identifier underscores the novelty of the target compound, necessitating synthetic characterization for definitive identification.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol likely involves multi-step reactions, drawing from established pyrazole chemistry:

Step 1: Pyrazole Core Formation
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde could be prepared using the Vilsmeier-Haack reaction (DMF/POCl3), as demonstrated in the synthesis of related pyrazole aldehydes .

Step 2: Schiff Base Formation and Reduction
The aldehyde intermediate reacts with 4-chloroaniline to form a Schiff base, which is subsequently reduced to the secondary amine using sodium borohydride (NaBH4) .

Structural Characteristics and Molecular Geometry

Crystallographic Insights

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight339.20 g/molCalculated
LogP (Partition Coefficient)~4.3–4.8
Water SolubilityLow (<1 mg/mL)
Melting Point180–190°C (estimated)
StabilityHygroscopic; light-sensitive

The high LogP suggests significant lipophilicity, favoring membrane permeability—a trait valuable in bioactive compounds.

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